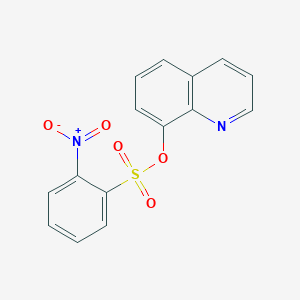

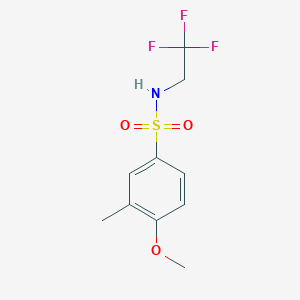

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile (abbreviated as MMPP) is a novel organic compound that has been studied extensively due to its potential applications in a variety of fields, including drug synthesis, chemical synthesis, and biochemistry. MMPP is a compound of sulfur, nitrogen, and carbon, and it is a derivative of the well-known thiophene ring. It has a molecular weight of 254.3 g/mol and a melting point of approximately 126°C.

Applications De Recherche Scientifique

Glucosinolate Hydrolysis Products

Glucosinolates, when hydrolyzed, yield various products including nitriles and thiocyanates, which have been explored for their potential use in organic synthesis and for their biological activities. Research has developed methods for the isolation and purification of these hydrolysis products from different plant sources, indicating the significance of sulfur-containing organic compounds in both synthetic and natural product chemistry (Vaughn & Berhow, 2004).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues have shown their relevance in understanding the enzymatic systems of microorganisms, demonstrating the potential of methylthio and methylsulfonyl compounds in biochemical research (Gunsalus, Romesser, & Wolfe, 1978).

Enzymatic Resolution and Pharmaceutical Precursors

Enantiomerically pure phenylserines substituted with methylthio and methylsulfonyl groups have been prepared via enzymatic resolution. These compounds serve as precursors for antibiotics such as thiamphenicol and florfenicol, showcasing the application of sulfur-substituted compounds in the synthesis of biologically active molecules (Kaptein et al., 1998).

Inhibition Mechanism Studies

The study of (4-phenoxyphenylsulfonyl)methylthiirane and its analogues has provided insights into the inhibition mechanisms of matrix metalloproteinase 2 (MMP2), highlighting the role of sulfur-containing compounds in medicinal chemistry and enzyme inhibition research (Tao et al., 2010).

Organic Synthesis and Structural Studies

Research on the synthesis and structural analysis of methylthio- and methylsulfonylpolychlorobiphenyls explores the relationships between molecular structure and fragmentation patterns, emphasizing the relevance of these compounds in analytical and environmental chemistry (Bergman, Jansson, & Bamford, 1980).

Propriétés

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-20-14-9-7-13(8-10-14)11-16(12-17)21(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVIXFANDHPSBL-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)